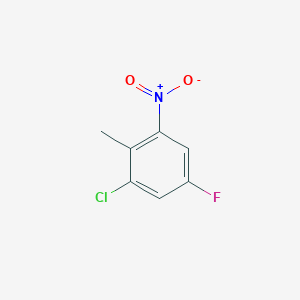

2-Chloro-4-fluoro-6-nitrotoluene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-chloro-5-fluoro-2-methyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c1-4-6(8)2-5(9)3-7(4)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUWXKAQJFDVCDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378649 | |

| Record name | 2-Chloro-4-fluoro-6-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502496-35-7 | |

| Record name | 2-Chloro-4-fluoro-6-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-fluoro-6-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-4-fluoro-6-nitrotoluene CAS number and properties

An In-Depth Technical Guide to 2-Chloro-4-fluoro-6-nitrotoluene

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the chemical intermediate, this compound. We will delve into its core properties, plausible synthetic routes, potential applications derived from its structural analogues, and rigorous safety and handling protocols.

Section 1: Chemical Identity and Core Properties

This compound is a substituted aromatic compound of significant interest as a building block in organic synthesis. Its unique arrangement of chloro, fluoro, nitro, and methyl groups on the toluene backbone offers multiple reaction sites for constructing more complex molecules.

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number: 502496-35-7 [1][2][3].

Physicochemical Data Summary

The fundamental properties of this compound are summarized below. This data is crucial for designing experiments, including selecting appropriate solvents and reaction conditions.

| Property | Value | Source(s) |

| CAS Number | 502496-35-7 | [1][2][3] |

| Molecular Formula | C₇H₅ClFNO₂ | [2][3] |

| Molecular Weight | 189.57 g/mol | [2][3] |

| Melting Point | 37-39 °C | [3] |

| Purity | Typically ≥98% (by GC) | [2][3] |

| Synonyms | 1-chloro-5-fluoro-2-methyl-3-nitrobenzene, 3-Chloro-5-fluoro-2-methylnitrobenzene | [2][3] |

Section 2: Synthesis and Mechanistic Insights

While specific, peer-reviewed synthesis routes for this compound are not extensively published, a logical and efficient pathway can be proposed based on established aromatic chemistry principles. The synthesis originates from the more readily available precursor, 2-chloro-4-fluorotoluene.

The core of the synthesis is an electrophilic aromatic substitution—specifically, nitration. The existing chloro and fluoro substituents are ortho-, para-directing groups. However, the methyl group is also an ortho-, para-director. The position of nitration is determined by the cumulative directing effects and steric hindrance. The nitro group is directed to the position ortho to the methyl group and meta to the chlorine and fluorine atoms.

Proposed Synthetic Workflow

The following protocol outlines a plausible method for the synthesis.

Step 1: Preparation of the Nitrating Mixture

-

In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add concentrated sulfuric acid to concentrated nitric acid in a 1:1 or 2:1 molar ratio.

-

Causality: The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the nitration of the aromatic ring.

Step 2: Nitration of 2-Chloro-4-fluorotoluene

-

Dissolve the starting material, 2-chloro-4-fluorotoluene, in a suitable solvent like dichloromethane or use the nitrating mixture directly if conditions permit.

-

Slowly add the pre-chilled nitrating mixture to the solution of the starting material while maintaining the temperature below 10°C.

-

Causality: This is an exothermic reaction. Maintaining a low temperature is critical to prevent over-nitration (dinitration) and the formation of unwanted side products.

Step 3: Reaction Quenching and Product Isolation

-

Once the reaction is complete (monitored by Thin Layer Chromatography or Gas Chromatography), slowly pour the reaction mixture over crushed ice.

-

Causality: This step quenches the reaction by hydrolyzing any remaining nitrating agent and helps to precipitate the organic product, which is typically insoluble in water.

-

The solid product is then collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried.

Step 4: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final high-purity this compound.

Visualization of Synthetic Pathway

Caption: Proposed synthesis workflow for this compound.

Section 3: Potential Applications in Research and Development

Substituted nitrotoluenes are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. The nitro group can be readily reduced to an amine, which then serves as a handle for a wide array of subsequent chemical transformations, such as diazotization, amidation, or reductive amination.

-

Pharmaceutical Synthesis: Aromatic fluorides, such as the related compound 2-Fluoro-4-nitrotoluene, are crucial in the synthesis of various functional fluorinated organic compounds. For instance, 2-Fluoro-4-nitrotoluene is a key starting material for producing Enzalutamide, a drug used to treat prostate cancer. The title compound, this compound, offers a similar scaffold with additional reactive sites, making it a promising candidate for novel drug discovery programs.

-

Dye Manufacturing: Chloro-nitrotoluene derivatives are used as intermediates in the production of various dyes and pigments[4]. The specific chromophoric properties would depend on the final molecular structure derived from this intermediate.

-

Material Science: The presence of fluorine can impart unique properties such as increased thermal stability and altered electronic characteristics, making this compound a potential precursor for specialized polymers and materials.

Section 4: Safety, Handling, and Experimental Protocols

Given the presence of nitro and chlorinated functional groups, this compound is expected to be a hazardous substance. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related analogues like 2-chloro-6-nitrotoluene and 2-fluoro-6-nitrotoluene suggest that it should be handled with extreme care.

Expected Hazards:

-

Toxicity: Likely to be harmful if swallowed, in contact with skin, or if inhaled[5].

-

Irritation: May cause skin and serious eye irritation[5].

-

Environmental Hazard: Potentially toxic to aquatic life with long-lasting effects.

Mandatory Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Nitrile or other chemically resistant gloves.

-

Body Protection: A lab coat is mandatory. For larger quantities, a chemical-resistant apron is recommended.

-

Respiratory Protection: All handling of the solid or solutions should be conducted in a certified chemical fume hood.

Step-by-Step Handling and Disposal Protocol

-

Receiving and Storage: Upon receipt, inspect the container for damage. Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition. The container should be tightly closed.

-

Weighing and Dispensing: Conduct all weighing and dispensing operations within a chemical fume hood to avoid inhalation of dust.

-

In Case of a Spill:

-

Evacuate the area.

-

Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully sweep up the material and place it into a labeled, sealed container for chemical waste.

-

Clean the spill area with soap and water.

-

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes[6].

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water[5][6].

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen[6].

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[6].

-

-

Waste Disposal: Dispose of all waste materials (including contaminated absorbents and empty containers) in accordance with local, state, and federal regulations. The material should be treated as hazardous chemical waste.

Laboratory Safety Workflow Diagram

References

- 1. 502496-35-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. capotchem.com [capotchem.com]

- 3. CAS 502496-35-7 | 4754-7-01 | MDL MFCD03094191 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. 2-Chloro-4-nitrotoluene | C7H6ClNO2 | CID 8491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

physicochemical characteristics of 2-Chloro-4-fluoro-6-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-fluoro-6-nitrotoluene, with the CAS number 502496-35-7, is a halogenated and nitrated aromatic organic compound.[1] Its structure, featuring a toluene backbone substituted with chlorine, fluorine, and a nitro group, designates it as a potentially valuable intermediate in complex organic synthesis. The electronic properties of these substituents—the electron-withdrawing nature of the nitro, chloro, and fluoro groups—significantly influence the reactivity of the aromatic ring and the methyl group, making it a versatile building block for the synthesis of more complex molecules. While extensive peer-reviewed literature on this specific isomer is limited, its structural motifs are common in compounds of interest in the pharmaceutical and agrochemical industries.[2][3] Nitro-containing compounds, in particular, have a long history in drug discovery, often serving as key pharmacophores or as precursors to essential amine functionalities.[4][5] This guide aims to provide a comprehensive overview of the known physicochemical characteristics of this compound, alongside inferred properties and potential applications based on the chemistry of analogous compounds.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is foundational to understanding its chemical behavior. The strategic placement of its functional groups dictates its reactivity and physical properties.

Caption: Molecular structure of this compound.

The physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is available from chemical suppliers, a comprehensive experimental characterization is not yet present in the public scientific literature.[6]

| Property | Value | Source |

| Molecular Formula | C₇H₅ClFNO₂ | [1] |

| Molecular Weight | 189.57 g/mol | [1] |

| CAS Number | 502496-35-7 | [1] |

| Appearance | Light lime fused solid | [7] |

| Melting Point | 37-39 °C | [7] |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available | |

| Predicted XlogP | 2.8 | [6] |

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound is not widely available. However, predicted data and analysis of its structural components can provide insight into its expected spectral characteristics.

Mass Spectrometry: Based on its molecular formula, the predicted monoisotopic mass is 188.99928 Da.[6] In mass spectrometry, this compound would be expected to exhibit a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Predicted m/z values for common adducts are available.[6]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two aromatic proton signals and one signal for the methyl protons. The aromatic protons would likely appear as doublets or more complex multiplets due to coupling with each other and with the fluorine atom. The chemical shifts would be influenced by the electron-withdrawing effects of the nitro, chloro, and fluoro substituents.

¹³C NMR Spectroscopy: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be significantly affected by the attached functional groups.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the nitro group (typically strong asymmetric and symmetric stretching vibrations around 1530 cm⁻¹ and 1350 cm⁻¹, respectively), C-Cl stretching, C-F stretching, and C-H stretching and bending vibrations for the aromatic ring and the methyl group.

Synthesis and Reactivity

While a specific, detailed synthesis protocol for this compound is not readily found in published literature, a plausible synthetic route involves the nitration of 2-chloro-4-fluorotoluene.[8][9] The directing effects of the chloro and fluoro substituents on the aromatic ring would influence the position of nitration.

Caption: Proposed synthesis of this compound.

Proposed Synthesis Protocol:

A general procedure for the nitration of a substituted toluene is as follows:

-

To a cooled (0-10 °C) mixture of concentrated sulfuric acid and nitric acid, slowly add 2-chloro-4-fluorotoluene with stirring.

-

Maintain the temperature of the reaction mixture and stir for a specified period to allow the reaction to go to completion.

-

Carefully pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization or chromatography.

The regioselectivity of the nitration will be influenced by the directing effects of the existing substituents. Both the chloro and fluoro groups are ortho, para-directing, while the methyl group is also ortho, para-directing. The nitro group will be directed to one of the available positions on the ring.

The reactivity of this compound is largely dictated by its functional groups. The nitro group can be reduced to an amine, providing a route to a variety of other derivatives. The aromatic ring is deactivated towards electrophilic substitution due to the electron-withdrawing substituents. The chlorine and fluorine atoms may be susceptible to nucleophilic aromatic substitution under certain conditions.

Potential Applications in Research and Development

Given the lack of specific literature on its applications, the utility of this compound can be inferred from the applications of structurally similar compounds. Substituted nitrotoluenes are common intermediates in the synthesis of pharmaceuticals and agrochemicals.[2][8] The presence of multiple functional groups allows for a range of chemical transformations, making it a potentially versatile scaffold for building more complex molecules. The nitro group is a precursor to an amino group, which is a key functional group in many biologically active compounds.[5] Furthermore, nitroaromatic compounds themselves have been investigated for various therapeutic applications, including as antimicrobial and anticancer agents.[4][10]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on data for structurally related compounds such as 2-chloro-6-nitrotoluene and 5-fluoro-2-nitrotoluene, it should be handled with caution.[11][12][13][14]

General Hazards:

-

Harmful if swallowed, in contact with skin, or if inhaled. [11]

-

Causes skin and eye irritation. [11]

-

May cause respiratory irritation.[11]

-

Nitroaromatic compounds can be toxic and may have effects on the blood, leading to the formation of methemoglobin.

Handling Precautions:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

It is imperative to obtain and consult the supplier-specific Safety Data Sheet before handling this compound.

Conclusion

This compound is a chemical compound with potential as an intermediate in organic synthesis, particularly in the fields of medicinal chemistry and agrochemical research. While detailed experimental data on its physicochemical properties and reactivity are scarce in the public domain, this guide provides a summary of the available information and offers insights based on the chemistry of analogous structures. Researchers working with this compound should proceed with caution, obtain supplier-specific safety information, and perform their own characterization to confirm its identity and purity.

References

- Synthesis of 2-chloro-6-nitrotoluene. PrepChem.com.

- How to Prepare 2-Chloro-4-fluorotoluene? - FAQ - Guidechem.

- A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid. Google Patents.

- This compound (C7H5ClFNO2). PubChemLite.

- WO/2024/047648 PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID.

- Specifications of this compound. Capot Chemical.

- CN111848406B - Preparation method of 2-chloro-4-fluoro-5-nitrobenzaldehyde. Google Patents.

- 2-Chloro-4-fluoro-5-nitrotoluene. Sigma-Aldrich.

- Preparation of 2-chloro-6-nitrotoluene. PrepChem.com.

- SAFETY DATA SHEET - Thermo Fisher Scientific.

- 2-Chloro-4-fluorotoluene synthesis. ChemicalBook.

- 502496-35-7(this compound) Product Description. ChemicalBook.

- 2 - SAFETY DATA SHEET.

- Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI.

- SAFETY DATA SHEET - Fisher Scientific.

- How to Synthesize 2-Fluoro-4-nitrotoluene and Its Applications - FAQ - Guidechem.

- 2-Chloro-4-nitrotoluene | C7H6ClNO2 | CID 8491. PubChem.

- Pharmaceuticals | Special Issue : Nitro Group Containing Drugs. MDPI.

- Material Safety Data Sheet - 2-Chloro-6-Nitrotoluene, 99%. Cole-Parmer.

- 2-Chloro-4-fluoro-1-nitrobenzene | C6H3ClFNO2 | CID 75017. PubChem.

- CN110759806A - Preparation method of 2-chloro-4-fluorotoluene. Google Patents.

- 2-Chloro-4-nitrotoluene. ChemBK.

- Understanding the Role of Nitrobenzene Derivatives in Chemical Synthesis.

- 2-Chloro-6-nitrotoluene | C7H6ClNO2 | CID 6740. PubChem.

- Nitro Group Substitution in 2,4,6-Trinitrotoluene under the Action of Arenethiols and Transformations of the Reaction Products | Request PDF. ResearchGate.

- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI.

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC.

- 2-Chloro-6-nitrotoluene | CAS 83-42-1 | SCBT. Santa Cruz Biotechnology.

Sources

- 1. capotchem.com [capotchem.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C7H5ClFNO2) [pubchemlite.lcsb.uni.lu]

- 7. 502496-35-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Molecular Structure Elucidation of 2-Chloro-4-fluoro-6-nitrotoluene

Preamble: The Imperative of Structural Certainty in Drug Discovery

In the landscape of modern drug development and materials science, the precise characterization of molecular architecture is not merely a formality but a foundational pillar of innovation and safety. Novel chemical entities, such as 2-chloro-4-fluoro-6-nitrotoluene, represent potential scaffolds for a new generation of therapeutics and functional materials. However, their utility is intrinsically linked to an unambiguous understanding of their three-dimensional structure. This guide provides a comprehensive, in-depth walkthrough of the multifaceted analytical workflow required to elucidate and confirm the molecular structure of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to explore the scientific rationale behind each experimental choice, ensuring a self-validating and robust analytical paradigm.

Introduction to the Target Molecule: this compound

This compound (C₇H₅ClFNO₂) is a substituted aromatic compound with a molecular weight of 189.57 g/mol . Its structure, featuring a toluene backbone with chloro, fluoro, and nitro functional groups, suggests a rich and complex chemical reactivity profile. The relative positions of these substituents are critical to its electronic properties and, consequently, its potential biological activity and material characteristics. The primary objective of this guide is to present a systematic approach to unequivocally confirm the substitution pattern and overall molecular geometry.

Molecular Structure:

Caption: Proposed structure of this compound.

The Analytical Blueprint: A Multi-Technique Approach

The elucidation of a novel molecular structure is akin to solving a complex puzzle. No single analytical technique can provide all the necessary information. Therefore, a synergistic and orthogonal approach, integrating data from multiple spectroscopic and analytical methods, is essential. This guide will detail the application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) techniques, culminating with the definitive structural confirmation by X-ray Crystallography.

A Technical Guide to the Solubility Profile of 2-Chloro-4-fluoro-6-nitrotoluene: Theoretical Principles and a Practical Approach to Experimental Determination

Abstract

The solubility of an active pharmaceutical ingredient or a key chemical intermediate is a critical physicochemical parameter that governs its behavior in various stages of development, from synthesis and purification to formulation and bioavailability. This guide provides an in-depth examination of the solubility profile of 2-Chloro-4-fluoro-6-nitrotoluene, a substituted aromatic compound of interest in organic synthesis. In the absence of extensive published quantitative data for this specific molecule, this document focuses on the foundational principles predicting its solubility and presents a comprehensive, field-proven experimental protocol for its accurate determination. This guide is intended for researchers, chemists, and formulation scientists who require a robust understanding and a practical framework for characterizing the solubility of novel chemical entities.

Introduction: The Critical Role of Solubility

This compound is a halogenated and nitrated aromatic compound. Such molecules often serve as crucial building blocks in the synthesis of more complex chemical entities, including pharmaceuticals and specialty chemicals. Understanding the solubility of this intermediate is paramount for several reasons:

-

Reaction Optimization: The choice of solvent directly impacts reaction kinetics, yield, and impurity profiles. A solvent must effectively dissolve reactants to ensure a homogeneous reaction medium.

-

Purification and Crystallization: Solubility differences across various solvents and temperatures are the basis for crystallization, a primary method for purifying solid compounds. A well-defined solubility profile is essential for developing an efficient and scalable crystallization process.

-

Formulation Development: For compounds intended for biological applications, solubility in aqueous and organic media is a key determinant of bioavailability and dictates the formulation strategies that can be employed.[1][2][3] Poorly soluble compounds often present significant challenges in developing effective drug delivery systems.[2][3]

-

Analytical Method Development: The selection of appropriate diluents and mobile phases in chromatographic techniques like HPLC relies on the solubility of the analyte.

This guide will first explore the theoretical underpinnings of this compound's expected solubility based on its molecular structure and then provide a detailed, step-by-step methodology for its empirical determination.

Physicochemical Properties and Predicted Solubility Behavior

While specific experimental data for this compound is scarce, we can predict its general solubility behavior by analyzing its molecular structure and comparing it to similar compounds.[4]

Molecular Structure: C₇H₅ClFNO₂

The molecule possesses several key functional groups that dictate its polarity and potential for intermolecular interactions:

-

Toluene Backbone: The methyl-substituted benzene ring is inherently nonpolar and lipophilic.

-

Nitro Group (-NO₂): This is a strong electron-withdrawing group, making the aromatic ring electron-deficient and introducing significant polarity and dipole moment.

-

Chloro (-Cl) and Fluoro (-F) Groups: These electronegative halogens also contribute to the molecule's polarity through induction.

-

Hydrogen Bonding: The molecule lacks strong hydrogen bond donors (like -OH or -NH) but the oxygen atoms of the nitro group can act as weak hydrogen bond acceptors.

The "Like Dissolves Like" Principle

The core principle of solubility is that a solute will dissolve best in a solvent that has a similar polarity.[5][6] Based on its structure, this compound is a moderately polar molecule.

-

Predicted High Solubility: It is expected to be readily soluble in polar aprotic solvents like acetone, ethyl acetate, tetrahydrofuran (THF), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). These solvents can engage in dipole-dipole interactions with the polar C-Cl, C-F, and C-NO₂ bonds.

-

Predicted Moderate Solubility: It should exhibit moderate solubility in less polar solvents like dichloromethane (DCM) and toluene, and in polar protic solvents like methanol and ethanol.[4][7]

-

Predicted Low Solubility/Insolubility: The compound is expected to be poorly soluble or practically insoluble in nonpolar solvents such as hexane and cyclohexane.[4] Due to its organic nature and lack of ionizable groups, it is also predicted to be practically insoluble in water.[4][7]

Experimental Determination of Equilibrium Solubility

To obtain precise, quantitative data, an experimental approach is necessary. The most widely accepted method for determining the thermodynamic solubility of a solid compound is the Saturation Shake-Flask Method .[8][9] This method measures the concentration of a solute in a saturated solution that is in equilibrium with the solid drug substance.[10][11]

Principle of the Method

An excess amount of the solid compound is added to a known volume of the test solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach thermodynamic equilibrium.[11] Once equilibrium is established, the undissolved solid is separated from the saturated solution, and the concentration of the dissolved compound in the clear supernatant or filtrate is quantified using a suitable analytical technique.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to ensure accuracy and reproducibility. The causality for each step is explained to provide a deeper understanding of the process.

Materials and Equipment:

-

This compound (solid form)

-

Selected solvents (e.g., Water, Hexane, Toluene, Dichloromethane, Acetone, Ethyl Acetate, Methanol, DMSO)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF, selected for solvent compatibility)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Step-by-Step Methodology:

-

Preparation of Stock Standards:

-

Rationale: To create a calibration curve for accurate quantification of the dissolved compound.

-

Procedure: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile or methanol) in a volumetric flask to prepare a primary stock solution of known concentration. Perform serial dilutions to create a set of at least five calibration standards.

-

-

Sample Preparation:

-

Rationale: To create a slurry with an excess of the solid, which is essential to ensure that the final solution is truly saturated.

-

Procedure: Add an excess amount of solid this compound to a series of vials. A common practice is to add an amount that is 2-3 times the expected solubility. If the solubility is completely unknown, start with approximately 10-20 mg of solid.

-

-

Solvent Addition:

-

Rationale: To initiate the dissolution process in a controlled volume.

-

Procedure: Accurately pipette a fixed volume (e.g., 2 mL) of the desired test solvent into each vial containing the solid compound. Securely cap each vial.

-

-

Equilibration:

-

Rationale: To allow the system to reach a state of thermodynamic equilibrium where the rate of dissolution equals the rate of precipitation. The time required can vary significantly depending on the compound and solvent.[11][12]

-

Procedure: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation. Allow the samples to equilibrate for at least 24-48 hours.[12] For compounds with very slow dissolution kinetics, longer periods (e.g., 72 hours) may be necessary.[11] It is good practice to take measurements at multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has reached a plateau, thereby validating that equilibrium has been achieved.[11]

-

-

Phase Separation:

-

Rationale: To cleanly separate the saturated liquid phase from the undissolved solid without altering the equilibrium (e.g., by temperature change). Filtration is a common method, but centrifugation is preferred to avoid potential adsorption of the solute onto the filter membrane.[11]

-

Procedure: Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15-20 minutes to pellet the excess solid.

-

-

Sample Analysis:

-

Rationale: To accurately measure the concentration of the dissolved compound in the saturated solution.

-

Procedure:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Immediately dilute the aliquot with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the range of the prepared calibration curve. This dilution must be precise and recorded.

-

Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometry method. The analytical method should be specific for this compound and demonstrate linearity, accuracy, and precision.[11]

-

-

-

Data Calculation and Reporting:

-

Rationale: To determine the final solubility value from the analytical data.

-

Procedure:

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to calculate the concentration of the original saturated solution.

-

Express the solubility in appropriate units, such as mg/mL, µg/mL, or mol/L.

-

-

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the saturation shake-flask method.

Caption: Workflow for Equilibrium Solubility Determination.

Data Presentation and Interpretation

The results from the experimental protocol should be compiled into a clear, structured table. This allows for easy comparison of the compound's solubility across different solvent classes.

Table 1: Template for Recording the Solubility of this compound at 25 °C

| Solvent | Solvent Class | Predicted Solubility | Experimental Solubility (mg/mL) | Experimental Solubility (mol/L) |

| Hexane | Nonpolar | Very Low | Record Data Here | Record Data Here |

| Toluene | Nonpolar Aromatic | Moderate | Record Data Here | Record Data Here |

| Dichloromethane | Halogenated | Moderate-High | Record Data Here | Record Data Here |

| Ethyl Acetate | Polar Aprotic | High | Record Data Here | Record Data Here |

| Acetone | Polar Aprotic | High | Record Data Here | Record Data Here |

| Methanol | Polar Protic | Moderate | Record Data Here | Record Data Here |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Record Data Here | Record Data Here |

| Water | Polar Protic | Insoluble | Record Data Here | Record Data Here |

Interpreting the results involves correlating the quantitative data with the physicochemical properties of the solvents. For instance, high solubility in DMSO can be attributed to its large dipole moment and its ability to act as a hydrogen bond acceptor, interacting favorably with the nitro group of the solute. Conversely, low solubility in hexane is expected due to the inability of the nonpolar solvent to overcome the solute-solute interactions in the solid crystal lattice.

Conclusion

References

- AxisPharm. Equilibrium Solubility Assays Protocol.

- Avdeef, A. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK, 3(2), 84-109.

- ResearchGate. (2013). How to perform equilibrium solubility studies step by step practically?.

- Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.

- Baka, E. (2011). Good laboratory practice of equilibrium solubility measurement. Acta Pharmaceutica Hungarica, 81(1), 18-28.

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube.

- University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds.

- Unknown.

- Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical & Pharmacology Journal, 13(2).

- LibreTexts. (2023). Solubility of Organic Compounds.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.

- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs.

- Zhang, L., & Taylor, L. S. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development.

- PubChem. 2-Chloro-4-nitrotoluene.

- ChemBK. 2-Chloro-4-nitrotoluene.

- Guidechem. What are the applications and solubility of 2-Fluoro-4-nitrotoluene?.

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ascendiacdmo.com [ascendiacdmo.com]

- 4. 2-Chloro-4-nitrotoluene | C7H6ClNO2 | CID 8491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.ws [chem.ws]

- 7. chembk.com [chembk.com]

- 8. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 9. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. researchgate.net [researchgate.net]

- 12. hrcak.srce.hr [hrcak.srce.hr]

Unraveling the Molecular Blueprint: A Spectroscopic Guide to 2-Chloro-4-fluoro-6-nitrotoluene

This technical guide provides a comprehensive analysis of the spectral characteristics of 2-Chloro-4-fluoro-6-nitrotoluene, a substituted aromatic compound with significant potential in synthetic chemistry and materials science. As this molecule is a specialized derivative, this document synthesizes predictive analysis based on established spectroscopic principles and data from structurally analogous compounds to offer a robust interpretative framework for researchers, scientists, and professionals in drug development. Our approach is grounded in field-proven insights to ensure that the presented methodologies and data interpretations are both scientifically rigorous and practically applicable.

Introduction: The Structural Significance of this compound

This compound is a unique trifunctionalized aromatic ring system. The interplay of the electron-withdrawing nitro and chloro groups, the electronegative fluorine atom, and the electron-donating methyl group creates a distinct electronic environment that dictates its reactivity and physical properties. Accurate spectral characterization is paramount for confirming its identity, assessing purity, and understanding its behavior in chemical transformations. This guide will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to construct a detailed molecular portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure elucidation.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to exhibit two distinct signals in the aromatic region and one signal in the aliphatic region, corresponding to the two aromatic protons and the methyl group protons, respectively.

Expected Chemical Shifts and Splitting Patterns:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Justification |

| H-3 | 7.5 - 7.8 | Doublet of doublets (dd) | Located between the electron-withdrawing nitro and chloro groups, this proton is expected to be significantly deshielded. It will be split by the adjacent H-5 and the fluorine at C-4. |

| H-5 | 7.2 - 7.5 | Doublet of doublets (dd) | Positioned between the fluorine and the methyl group, this proton will be less deshielded than H-3. It will show coupling to the adjacent H-3 and the fluorine at C-4. |

| -CH₃ | 2.4 - 2.6 | Singlet (s) | The methyl group protons are not adjacent to any other protons, resulting in a singlet. The electron-withdrawing nature of the substituents on the ring will cause a slight downfield shift compared to toluene. |

The interpretation of the ¹H NMR spectrum of 2-chloro-4-fluorotoluene provides a useful reference for these predictions[1].

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended.

-

Temperature: Standard probe temperature (e.g., 298 K).

-

Parameters: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton. Due to the substitution pattern, seven distinct carbon signals are expected. The chemical shifts will be influenced by the nature of the attached substituent and its position on the aromatic ring.

Predicted Chemical Shifts:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| C-1 (-CH₃) | 135 - 140 | The carbon bearing the methyl group will be downfield due to the attachment to the aromatic ring. |

| C-2 (-Cl) | 130 - 135 | The carbon attached to the chlorine atom will be deshielded. |

| C-3 | 125 - 130 | This aromatic carbon will be influenced by the adjacent electron-withdrawing groups. |

| C-4 (-F) | 155 - 165 (d, ¹JC-F) | The carbon bonded to fluorine will show a large one-bond coupling constant (¹JC-F) and will be significantly downfield. |

| C-5 | 115 - 120 (d, ²JC-F) | This carbon will exhibit a smaller two-bond coupling to fluorine. |

| C-6 (-NO₂) | 145 - 150 | The carbon attached to the strongly electron-withdrawing nitro group will be significantly deshielded. |

| -CH₃ | 15 - 20 | The methyl carbon will appear in the typical aliphatic region. |

The ¹³C NMR data for 2-chloro-4-fluorotoluene and 2-chloro-6-nitrotoluene serve as valuable comparative data for these predictions[1][2].

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup:

-

Spectrometer: A 75 MHz or higher field NMR spectrometer.

-

Technique: A proton-decoupled ¹³C experiment (e.g., BB-decoupled) is standard to produce singlets for all carbon signals.

-

Parameters: A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the deuterated solvent signal.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule. The IR spectrum of this compound is expected to show distinct absorption bands corresponding to the nitro group, the carbon-halogen bonds, and the aromatic ring.

Predicted Characteristic IR Absorptions:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Asymmetric NO₂ Stretch | 1520 - 1560 | Strong |

| Symmetric NO₂ Stretch | 1340 - 1370 | Strong |

| C-F Stretch | 1200 - 1250 | Strong |

| C-Cl Stretch | 700 - 800 | Medium-Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| C-H Bending (out-of-plane) | 800 - 900 | Strong |

The IR spectra of related compounds such as 2-chloro-6-nitrotoluene and other nitroaromatics provide a basis for these predictions[3][4].

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

-

Instrument Setup:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Parameters: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Molecular Ion and Isotopic Pattern

The molecular formula of this compound is C₇H₅ClFNO₂. The nominal molecular weight is 189 g/mol . Due to the presence of chlorine, the molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern. The two major isotopes of chlorine are ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. Therefore, the mass spectrum will show two molecular ion peaks at m/z 189 (for the ³⁵Cl isotope) and m/z 191 (for the ³⁷Cl isotope) with a relative intensity ratio of about 3:1.

Predicted Fragmentation Pathway

The fragmentation of nitroaromatic compounds is well-documented and often involves the loss of the nitro group and other functionalities.[5][6]

Major Predicted Fragment Ions:

| m/z | Proposed Fragment | Neutral Loss |

| 174/176 | [M - CH₃]⁺ | CH₃ |

| 159/161 | [M - NO]⁺ | NO |

| 143/145 | [M - NO₂]⁺ | NO₂ |

| 125 | [M - NO₂ - H₂O]⁺ | NO₂, H₂O (from rearrangement) |

| 108 | [M - NO₂ - Cl]⁺ | NO₂, Cl |

The fragmentation of related chloronitrotoluenes can be used as a guide for these predictions[7][8][9].

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph (GC-MS) for volatile samples.

-

Instrument Setup:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: Standard 70 eV.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or magnetic sector.

-

Scan Range: A range of m/z 40-300 should be sufficient to observe the molecular ion and major fragments.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peaks and the major fragment ions. Compare the observed isotopic pattern for chlorine-containing fragments with the theoretical pattern.

Visualizing the Molecular Structure and Analytical Workflow

To aid in the understanding of the structural assignments and the analytical process, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a predictive yet comprehensive overview of the spectral analysis of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, we have outlined the expected outcomes from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. The detailed experimental protocols and data interpretations presented herein are intended to serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of this and related compounds. The synergistic use of these analytical techniques is crucial for the unambiguous confirmation of the molecular structure and purity, ensuring the reliability of subsequent research and development efforts.

References

-

Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Available at: [Link]

-

2-Chloro-6-nitrotoluene | C7H6ClNO2 | CID 6740. PubChem. Available at: [Link]

-

2-Chloro-4-nitrotoluene - Optional[MS (GC)] - Spectrum. SpectraBase. Available at: [Link]

-

2-Chloro-4-nitrotoluene | C7H6ClNO2 | CID 8491. PubChem. Available at: [Link]

-

2-Chloro-4-nitrotoluene - Optional[MS (GC)] - Spectrum. SpectraBase. Available at: [Link]

Sources

- 1. 2-Chloro-4-fluorotoluene(452-73-3) 13C NMR spectrum [chemicalbook.com]

- 2. 2-Chloro-6-nitrotoluene(83-42-1) 13C NMR spectrum [chemicalbook.com]

- 3. 2-Chloro-6-nitrotoluene | C7H6ClNO2 | CID 6740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chloro-6-nitrotoluene(83-42-1) IR Spectrum [chemicalbook.com]

- 5. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. 2-Chloro-4-nitrotoluene | C7H6ClNO2 | CID 8491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

Synthetic Pathways for 2-Chloro-4-fluoro-6-nitrotoluene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 2-Chloro-4-fluoro-6-nitrotoluene, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document, intended for an audience of researchers, scientists, and drug development professionals, offers a detailed exploration of the chemical principles, experimental protocols, and critical considerations for the successful synthesis of this target molecule. The guide emphasizes a two-step synthetic approach, commencing with the preparation of the precursor 2-Chloro-4-fluorotoluene, followed by a regioselective nitration. A thorough analysis of the directing effects of the substituents on the aromatic ring is presented to rationalize the expected product distribution. Detailed, step-by-step methodologies for each synthetic transformation are provided, alongside visual aids and data tables to facilitate comprehension and practical application.

Introduction: The Significance of this compound

Substituted nitrotoluenes are a critical class of compounds in the fine chemicals industry, serving as versatile building blocks for a wide array of more complex molecules. Among these, this compound holds particular importance due to the unique combination of functional groups on its aromatic core. The presence of chloro, fluoro, and nitro groups, in addition to the methyl group, provides multiple reactive sites for further chemical transformations. This allows for the strategic introduction of various functionalities, making it a valuable precursor in the development of novel pharmaceuticals, herbicides, and other specialty chemicals. The specific substitution pattern of this compound makes it an attractive starting material for the synthesis of compounds with desired biological activities and material properties.

Retrosynthetic Analysis: A Two-Step Approach

A logical and efficient synthetic strategy for this compound involves a two-step sequence starting from a readily available precursor. The primary disconnection in a retrosynthetic analysis points to the introduction of the nitro group onto a 2-Chloro-4-fluorotoluene backbone. This precursor, in turn, can be synthesized from 2-chloro-4-aminotoluene via a diazotization and fluorination reaction.

Caption: Retrosynthetic analysis of this compound.

This approach is advantageous as it utilizes well-established and high-yielding reactions, making it suitable for both laboratory-scale synthesis and potential industrial scale-up.

Synthesis of the Precursor: 2-Chloro-4-fluorotoluene

The synthesis of 2-Chloro-4-fluorotoluene is a critical first step and can be reliably achieved from 2-chloro-4-aminotoluene through a Sandmeyer-type reaction, specifically a Balz-Schiemann reaction or a variation thereof.[1][2][3][4] This transformation involves the diazotization of the amino group followed by thermal decomposition of the resulting diazonium salt in the presence of a fluoride source.

Chemical Principles and Causality

The reaction proceeds via the formation of a diazonium salt from the primary aromatic amine using nitrous acid (generated in situ from sodium nitrite and a strong acid). The diazonium group is an excellent leaving group (as dinitrogen gas), and its displacement by a fluoride ion from the tetrafluoroborate anion (in a classic Balz-Schiemann reaction) or directly from anhydrous hydrogen fluoride provides the desired fluoroaromatic compound. The use of anhydrous hydrogen fluoride serves as both the solvent and the fluoride source, driving the reaction to completion.[1][2][3][4]

Caption: Workflow for the synthesis of 2-Chloro-4-fluorotoluene.

Experimental Protocol

The following protocol is a synthesis of established procedures.[1][2][3][4]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Chloro-4-aminotoluene | 141.59 | 141.6 g | 1.0 |

| Anhydrous Hydrogen Fluoride | 20.01 | 300 mL | ~15 |

| Sodium Nitrite | 69.00 | 72.5 g | 1.05 |

| Sodium Carbonate Solution | - | As needed | - |

| Ice | - | As needed | - |

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Cool the flask in an ice-salt bath.

-

Addition of Anhydrous HF: Carefully add anhydrous hydrogen fluoride to the cooled flask. Maintain the temperature below 0 °C.

-

Addition of Amine: Slowly add 2-chloro-4-aminotoluene to the stirred anhydrous hydrogen fluoride. The addition should be controlled to keep the internal temperature between 0 and 5 °C.

-

Diazotization: Once the amine has completely dissolved, add sodium nitrite portion-wise over a period of 1-2 hours. Maintain the temperature between 0 and 5 °C during the addition. After the addition is complete, continue stirring at this temperature for an additional hour.

-

Thermal Decomposition (Pyrolysis): Remove the ice bath and allow the reaction mixture to warm to room temperature slowly. Then, carefully heat the mixture in a controlled manner. A two-stage heating profile is recommended: first, heat to 30 °C over 1.5-2 hours, and then from 30 °C to 50-60 °C over 2-3 hours.[1][2][3][4] Vigorous evolution of nitrogen gas will be observed. The reaction is complete when gas evolution ceases.

-

Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Separate the organic layer.

-

Neutralization and Purification: Wash the organic layer with water and then with a saturated sodium carbonate solution until the aqueous layer is neutral. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. The crude product can be purified by distillation to yield pure 2-Chloro-4-fluorotoluene.

Expected Yield: 75-85%

Nitration of 2-Chloro-4-fluorotoluene: The Critical Step

The introduction of the nitro group onto the 2-Chloro-4-fluorotoluene ring is the final and most critical step in the synthesis of the target molecule. This electrophilic aromatic substitution reaction requires careful consideration of the directing effects of the existing substituents to achieve the desired regioselectivity.

Regioselectivity: A Deep Dive into Substituent Effects

The position of the incoming nitro group is determined by the interplay of the directing effects of the chloro, fluoro, and methyl groups already present on the benzene ring.

-

Methyl Group (-CH₃): This is an activating group and an ortho, para-director due to its electron-donating inductive effect and hyperconjugation.

-

Chloro (-Cl) and Fluoro (-F) Groups: These are deactivating groups due to their strong electron-withdrawing inductive effects. However, they are also ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate formed during ortho and para attack.[5][6]

When multiple directing groups are present, the most strongly activating group generally controls the position of substitution. In this case, the methyl group is the most activating substituent. Therefore, the nitration is expected to occur primarily at the positions ortho and para to the methyl group.

The available positions on the 2-chloro-4-fluorotoluene ring are C3, C5, and C6.

-

Position C3: ortho to the methyl group and ortho to the chloro group.

-

Position C5: para to the chloro group and ortho to the fluoro group.

-

Position C6: ortho to the chloro group and meta to the methyl and fluoro groups.

Considering the directing effects:

-

The methyl group directs to C3 and C5 (its ortho positions, as para is blocked).

-

The chloro group directs to C3 and C5 (its ortho and para positions).

-

The fluoro group directs to C3 and C5 (its ortho and para positions).

Based on the consensus of the directing groups, positions C3 and C5 are the most likely sites for nitration. However, steric hindrance from the adjacent methyl and chloro groups at C3 might disfavor substitution at this position. The formation of 2-Chloro-4-fluoro-5-nitrotoluene is therefore a highly probable outcome. The target molecule, this compound, would arise from nitration at the C6 position. While this position is ortho to the deactivating chloro group, it is also a potential site of substitution. The formation of a mixture of isomers is a distinct possibility, and the reaction conditions can influence the product ratio.

Caption: Analysis of regioselectivity in the nitration of 2-Chloro-4-fluorotoluene.

Experimental Protocol for Nitration

The following protocol is based on general procedures for the nitration of substituted benzenes and can be optimized for the specific substrate.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Chloro-4-fluorotoluene | 144.57 | 14.5 g | 0.1 |

| Concentrated Sulfuric Acid (98%) | 98.08 | 25 mL | - |

| Concentrated Nitric Acid (70%) | 63.01 | 10 mL | - |

| Ice | - | As needed | - |

| Dichloromethane | - | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

Procedure:

-

Preparation of Nitrating Mixture: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

-

Slow Addition of Nitric Acid: Slowly add concentrated nitric acid to the cold sulfuric acid with vigorous stirring. Maintain the temperature below 10 °C throughout the addition.

-

Addition of Substrate: To the prepared nitrating mixture, add 2-Chloro-4-fluorotoluene dropwise from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 0 and 5 °C.

-

Reaction Monitoring: After the addition is complete, continue stirring at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with stirring.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal and Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product, likely a mixture of isomers, can be purified by column chromatography or recrystallization to isolate the desired this compound.

Data Presentation and Characterization

The successful synthesis of this compound should be confirmed by various analytical techniques.

| Property | Expected Value/Observation |

| Appearance | Yellowish solid or oil |

| Molecular Formula | C₇H₅ClFNO₂ |

| Molecular Weight | 189.57 g/mol |

| ¹H NMR | Aromatic protons and a singlet for the methyl group with characteristic splitting patterns due to chloro and fluoro substituents. |

| ¹³C NMR | Aromatic carbons and a signal for the methyl carbon. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |

| Infrared Spectroscopy | Characteristic peaks for C-H (aromatic and aliphatic), C=C (aromatic), C-Cl, C-F, and NO₂ stretching vibrations. |

Conclusion

This technical guide has outlined robust and scientifically sound synthetic pathways for the preparation of this compound. The two-step approach, involving the synthesis of the 2-Chloro-4-fluorotoluene precursor followed by its nitration, provides a practical route to the target molecule. A critical analysis of the regioselectivity of the nitration step has been presented, highlighting the directing effects of the substituents and the potential for isomer formation. The detailed experimental protocols are designed to be self-validating and provide a solid foundation for researchers in the field. Successful execution of these procedures, coupled with careful purification and characterization, will enable the efficient synthesis of this valuable chemical intermediate for applications in drug discovery and materials science.

References

-

University of Calgary. Ch12: Substituent Effects. Available at: [Link]

-

Chemistry LibreTexts. 8.11: Multiple Substituents- Directing Effects. (2021). Available at: [Link]

-

MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. (2012). Available at: [Link]

-

Longdom Publishing. A Report on Directing Effects on Organic Chemistry. Available at: [Link]

-

YouTube. Determining Directing Effects in Electrophilic Aromatic Substitutions. (2023). Available at: [Link]

- Google Patents. CN110759806A - Preparation method of 2-chloro-4-fluorotoluene.

-

Patsnap. Preparation method of 2-chloro-4-fluorotoluene - Eureka. Available at: [Link]

-

PrepChem.com. Preparation of 2-chloro-6-nitrotoluene. Available at: [Link]

-

Master Organic Chemistry. EAS On Disubstituted Benzenes: The Strongest Electron-Donor “Wins”. (2018). Available at: [Link]

-

YouTube. Regioselectivity in Electrophilic Aromatic Substitutions. (2023). Available at: [Link]

-

JoVE. Nitration of Toluene (Electrophilic Aromatic Substitution). Available at: [Link]

-

European Patent Office. High purity 2,4-dinitrotoluene from toluene nitration process. Available at: [Link]

-

ePrints Soton. Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. Available at: [Link]

-

RSC Publishing. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. (2024). Available at: [Link]

-

ResearchGate. Molecular structure, vibrational spectra, HOMO, LUMO and NMR studies of 2-chloro-4-nitrotoluene and 4-chloro-2-nitrotoluene. (2013). Available at: [Link]

-

Quora. In nitration of toluene, we get two products like 2, 4 dinitrotoluene and 2, 6 dinitrotoluene, and its ratio of production in nitration is 80:20. Why is this the case? (2017). Available at: [Link]

-

YouTube. Nitration of toluene. (2020). Available at: [Link]

- Google Patents. CN110759806A - Preparation method of 2-chloro-4-fluorotoluene.

Sources

precursor chemicals for 2-Chloro-4-fluoro-6-nitrotoluene synthesis

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-fluoro-6-nitrotoluene and its Precursor Chemicals

Introduction

This compound is a highly functionalized aromatic compound of significant interest in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its specific substitution pattern—featuring chloro, fluoro, nitro, and methyl groups—provides multiple reaction sites, making it a versatile building block for drug discovery and development professionals. This guide offers a deep dive into the practical synthesis of this target molecule, focusing on the logical selection of precursors, the causality behind the reaction mechanisms, and a detailed, field-proven protocol.

The synthetic strategy is predicated on a logical, two-step approach: the initial construction of the 2-chloro-4-fluorotoluene core, followed by regioselective nitration. This pathway is chosen for its reliance on well-established, high-yielding reactions and the commercial availability of its precursors.

Primary Synthetic Pathway: A Two-Step Approach

The most reliable and industrially scalable synthesis of this compound proceeds via two distinct stages:

-

Step 1: Diazotization and Fluoro-dediazoniation (Schiemann-type Reaction) to form the 2-chloro-4-fluorotoluene intermediate.

-

Step 2: Regioselective Aromatic Nitration to introduce the nitro group at the C6 position.

This sequence is logical because the directing effects of the chloro and fluoro groups are established first, guiding the subsequent nitration to the desired position.

Caption: Overall workflow for the synthesis of this compound.

Precursor Chemicals Analysis for the Primary Pathway

The selection of appropriate starting materials is critical for the success, scalability, and cost-effectiveness of the synthesis.

| Precursor Chemical | Formula | M.W. ( g/mol ) | Role | Key Considerations |

| 3-Chloro-4-methylaniline | C₇H₈ClN | 141.60 | Starting Material | The primary source of the toluene backbone and chloro-substituent. Purity is crucial to avoid side reactions. |

| Anhydrous Hydrogen Fluoride | HF | 20.01 | Reagent & Solvent | Acts as both the fluorine source and the acidic medium for the diazotization. Extremely corrosive and toxic; requires specialized equipment. |

| Sodium Nitrite | NaNO₂ | 69.00 | Reagent | The diazotizing agent, which converts the primary amine into a diazonium salt. Must be added slowly at low temperatures to prevent decomposition. |

| Nitric Acid (fuming) | HNO₃ | 63.01 | Reagent | The source of the electrophilic nitronium ion (NO₂⁺) for the nitration step. Highly corrosive. |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | Catalyst & Dehydrator | Protonates nitric acid to facilitate the formation of the nitronium ion and absorbs the water produced. |

Detailed Experimental Protocols & Mechanistic Insights

Part 1: Synthesis of 2-Chloro-4-fluorotoluene Intermediate

This procedure is a variation of the Balz-Schiemann reaction, where a primary aromatic amine is converted to a fluoro-aromatic compound.

Mechanism Rationale: The reaction begins with the in situ formation of nitrous acid from sodium nitrite and the strong acid (HF). The primary amine attacks the nitrosonium ion (N=O⁺) to form an N-nitrosamine, which then tautomerizes and eliminates water to yield the stable diazonium salt. The use of anhydrous hydrogen fluoride is a key innovation; it serves as the solvent and the fluoride source, forming a diazonium fluoride salt that can be thermally decomposed to yield the desired product and nitrogen gas. Low temperature control (-5 to 15°C) is essential during diazotization to prevent the premature decomposition of the unstable diazonium salt.[1][2]

Caption: Mechanism for the conversion of an aniline to a fluorotoluene.

Step-by-Step Protocol:

-

Reactor Preparation: A 1 L reactor, preferably made of a material resistant to hydrogen fluoride (e.g., Hastelloy or a polymer-lined vessel), equipped with a mechanical stirrer, condenser, and thermocouple, is charged with anhydrous hydrogen fluoride (approx. 424 g, 21.2 mol).[1][2] The vessel is cooled to below 5°C.

-

Amine Addition: 3-Chloro-4-methylaniline (approx. 150 g, 1.06 mol) is added dropwise to the stirred HF, ensuring the internal temperature is maintained between 5°C and 15°C.[1][2]

-

Diazotization: After the amine addition is complete, the mixture is cooled further to below 5°C. Sodium nitrite (approx. 73.1 g, 1.06 mol) is added in small portions.[2] The reaction temperature is carefully controlled between -5°C and 15°C for approximately 4 hours to ensure complete formation of the diazonium salt.

-

Thermal Decomposition (Pyrolysis): The reactor is then programmed to warm up slowly. A strict heating ramp is critical for safety and yield: 0.5-1.0°C per hour in the 0-20°C range, and 1-2°C per hour from 20-80°C.[2] The reaction is held at 80°C for 2 hours, during which vigorous nitrogen evolution will be observed.

-

Work-up and Isolation: After cooling to 30-35°C, the reaction mixture is carefully quenched with water and ice. The organic layer is separated, washed with a dilute alkali solution (e.g., sodium carbonate) to neutralize residual acid, and then washed with water.[3][4]

-

Purification: The crude organic layer is subjected to distillation to yield pure 2-chloro-4-fluorotoluene. A typical yield is around 80-82% with >99% purity.[1][2]

Part 2: Nitration of 2-Chloro-4-fluorotoluene

This step involves electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) is the electrophile.

Regioselectivity Rationale: The position of nitration on the 2-chloro-4-fluorotoluene ring is governed by the directing effects of the existing substituents.

-

-CH₃ group (at C1): Activating and ortho-, para- directing.

-

-Cl group (at C2): Deactivating but ortho-, para- directing.

-

-F group (at C4): Deactivating but ortho-, para- directing.

The positions ortho and para to the strongly activating methyl group are C2, C6, and C4. Position C2 is blocked by chlorine, and C4 is blocked by fluorine. This leaves the C6 position as the primary site for substitution. The directing effects of the halogens also favor this outcome. The reaction is typically performed at low temperatures to control the exothermic reaction and prevent the formation of dinitro byproducts.[5][6]

Step-by-Step Protocol:

-

Acid Mixture Preparation: In a suitable reactor, concentrated sulfuric acid is cooled to 0-5°C. Fuming nitric acid is then added slowly while maintaining the low temperature to create the nitrating mixture.

-

Substrate Addition: 2-Chloro-4-fluorotoluene is added dropwise to the stirred nitrating mixture, ensuring the temperature does not exceed 10°C.

-

Reaction: The mixture is stirred at a controlled temperature (e.g., 5-10°C) for several hours until the reaction is complete (monitored by TLC or GC).

-

Quenching and Isolation: The reaction mixture is then poured slowly onto crushed ice, causing the nitrated product to precipitate as a solid.

-

Purification: The solid is collected by filtration, washed thoroughly with cold water to remove residual acids, and then recrystallized from a suitable solvent (e.g., ethanol or isopropanol) to yield pure this compound.

Alternative Synthetic Routes

While the primary pathway is robust, other theoretical routes exist, though they often present significant challenges.

| Synthetic Route | Description | Advantages | Disadvantages & Causality |

| Nitration then Halogenation | Start with a nitrotoluene, followed by sequential chlorination and fluorination. | Potentially fewer steps if a suitable starting material is available. | Poor Regioselectivity: Introducing halogens onto a pre-nitrated ring is difficult to control. The nitro group is a strong deactivator and meta-director, making subsequent substitutions at the desired positions challenging and leading to complex isomer mixtures that are difficult to separate.[7] |

| Halex Reaction | Start with 2,6-dichloro-4-nitrotoluene and perform a nucleophilic aromatic substitution (SNAᵣ) to replace one chlorine with fluorine. | Can be effective if the starting material is readily available. | Substrate Availability: The required 2,6-dichloro-4-nitrotoluene is not a common starting material. Furthermore, activating the ring sufficiently for SNAᵣ often requires harsh conditions (high temperature, polar aprotic solvents). |

Conclusion

The synthesis of this compound is most effectively and logically achieved through a two-step process involving the initial formation of 2-chloro-4-fluorotoluene via a Schiemann-type reaction, followed by controlled, regioselective nitration. This pathway leverages well-understood reaction mechanisms and provides high yields and purity. The causality behind the experimental choices, such as low-temperature control for diazotization and the use of a mixed-acid system for nitration, is rooted in the fundamental principles of reaction kinetics and aromatic substitution. For researchers and drug development professionals, a thorough understanding of these principles and precursors is paramount to the successful synthesis of this and other valuable chemical intermediates.

References

-

Preparation method of 2-chloro-4-fluorotoluene - Eureka | Patsnap. Patsnap. Available at: [Link]

- CN110759806A - Preparation method of 2-chloro-4-fluorotoluene - Google Patents. Google Patents.

-

Synthesis of 2-chloro-6-nitrotoluene - PrepChem.com. PrepChem.com. Available at: [Link]

-

Preparation of 2-chloro-6-nitrotoluene - PrepChem.com. PrepChem.com. Available at: [Link]

- A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents. Google Patents.

- US2876267A - Purification of 4-chloronitrotoluenes - Google Patents. Google Patents.

Sources

- 1. 2-Chloro-4-fluorotoluene synthesis - chemicalbook [chemicalbook.com]